Agroclavine(1+)

Catalog No.
S639334
CAS No.
M.F
C16H19N2+
M. Wt
239.33 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Agroclavine(1+)

Product Name

Agroclavine(1+)

IUPAC Name

(6aR,10aR)-7,9-dimethyl-4,6,6a,7,8,10a-hexahydroindolo[4,3-fg]quinolin-7-ium

Molecular Formula

C16H19N2+

Molecular Weight

239.33 g/mol

InChI

InChI=1S/C16H18N2/c1-10-6-13-12-4-3-5-14-16(12)11(8-17-14)7-15(13)18(2)9-10/h3-6,8,13,15,17H,7,9H2,1-2H3/p+1/t13-,15-/m1/s1

InChI Key

XJOOMMHNYOJWCZ-UKRRQHHQSA-O

Canonical SMILES

CC1=CC2C(CC3=CNC4=CC=CC2=C34)[NH+](C1)C

Isomeric SMILES

CC1=C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)[NH+](C1)C

Agroclavine(1+) is an ammonium ion resulting from the protonation of the tertiary amino group of agroclavine. The major species at pH 7.3. It is a conjugate acid of an agroclavine.

Agroclavine(1+) is the protonated, salt-form (typically a hydrochloride) of the naturally occurring clavine-type ergot alkaloid agroclavine. Characterized by its tetracyclic ergoline core with a critical C8-C9 double bond, it serves as the primary biosynthetic bridge between chanoclavine and complex lysergic acid derivatives [1]. In procurement contexts, the protonated (1+) state is prioritized over the free base because it resolves the severe aqueous insolubility of the neutral alkaloid, enabling direct integration into aqueous biocatalytic pathways, cell-free enzymatic assays, and polar-solvent molecular imprinting [2]. It is highly valued as a standardized, soluble precursor for cytochrome P450-mediated oxidation and as a rigid, non-hallucinogenic baseline scaffold in dopaminergic and serotonergic receptor profiling .

Research Fit

Cell-model endpoint review
Non-classical cytotoxicity operates independently of MDR1, p53, or EGFR/RAS resistance pathways; supports drug-resistant cancer cell panel screening.
Receptor pharmacology probe
Characterized 5-HT2A partial agonism/antagonism, α1-adrenoceptor antagonism, and D2 dopamine receptor affinity for dual-target signaling studies.
Antimicrobial scaffold
Parent clavine structure with measured antibacterial activity; serves as a starting point for N1/N6-derivatization SAR in Gram-positive screening.
Immunomodulation context
Context-dependent NK cell modulation in rodent models provides a stress-immunity research tool; effects differ under stress vs. non-stress conditions.

Substituting agroclavine(1+) with closely related clavines or its own free base severely compromises experimental and synthetic outcomes. Replacing it with festuclavine—a saturated analog—completely halts downstream synthesis, as festuclavine lacks the C8-C9 double bond required for CloA-mediated oxidation to elymoclavine and lysergic acid [1]. Furthermore, attempting to use the agroclavine free base in physiological assays or polar-solvent polymerizations (such as methanol/water mixtures) leads to rapid precipitation and inconsistent dosing [2]. Downstream substitutes like elymoclavine cannot be used when the specific goal is to study, engineer, or scale the agroclavine hydroxylase enzymatic bottleneck, making the soluble agroclavine(1+) an indispensable procurement target for pathway engineering and targeted scaffold derivatization [3].

Substitution Risk

Class Mismatch Cytotoxicity profiles vary significantly across ergot alkaloids; substituting agroclavine with festuclavine, ergotamine, or dihydroergocristine may shift cell-line response and resistance-bypass behavior, as each exhibits a distinct potency fingerprint across NCI panels.
Mechanism Context Resistance-bypass is not a class-level property: IC50 values for these clavines do not correlate with P-gp/MDR1 or oncogene status, a characteristic not guaranteed in other ergot alkaloids or synthetic analogs; verify in target-resistant models before substitution.
Selectivity Risk Clavines show inherently low target specificity between 5-HT2A and α1-adrenoceptors; replacing agroclavine with a receptor-selective tool may alter dual-pathway modulation outcomes in vascular or neuropharmacology assays.

Enzymatic Conversion Efficiency to Elymoclavine

In cell-free biosynthetic systems, agroclavine acts as the direct substrate for agroclavine hydroxylase (CloA), driving the critical oxidation step toward lysergic acid. Quantitative assays demonstrate that agroclavine is converted to elymoclavine with a specific activity of 2.3 pmoles NADPH/h/mg protein, whereas analogs like festuclavine cannot undergo this conversion due to the absence of the C8-C9 double bond[1].

Evidence DimensionEnzymatic oxidation to elymoclavine (Specific Activity)
Target Compound Data2.3 pmoles/h/mg protein (Agroclavine)
Comparator Or BaselineFestuclavine (0 pmoles/h/mg protein)
Quantified DifferenceAbsolute requirement of the C8-C9 double bond for CloA-mediated C17 oxidation
ConditionsCell-free extract (Claviceps purpurea PRL 1980), 0.020 M potassium phosphate buffer pH 7.0, 25°C

Ensures functional compatibility for laboratories engineering microbial strains to produce lysergic acid derivatives.

5-HT2A profile vs. clavines
Head-to-head
pKB/pKP ~6.5–7.0 (mid-to-upper clavine range; series range 4.84–7.81). Lysergol pEC50 6.36 ± 0.04 with partial agonism. Different intrinsic efficacy profile vs. lysergol.
Supports receptor SAR and comparative pharmacology studies.
Rat tail artery; exact tabulated value requires source verification. Specificity vs. α1 is low across all tested clavines.

Solubility and Binding in Polar Molecular Imprinting

The protonated form of agroclavine is essential for applications requiring polar solvent compatibility, such as the synthesis of Dual Serotonin/Dopamine Molecularly Imprinted Polymers (DS-MIPs). In a 4:1 methanol/water porogen system, protonated agroclavine salts remain fully soluble and achieve >70% specific binding to the DS-MIP, whereas the neutral free base is largely insoluble in aqueous/polar environments. Furthermore, agroclavine(1+) exhibits approximately 2-fold higher binding values than complex ergopeptines in these matrices[1].

Evidence DimensionSpecific binding to DS-MIP in polar media (4:1 MeOH/H2O)
Target Compound Data>70% binding (Protonated Agroclavine)
Comparator Or BaselineErgocryptine/Ergocornine (~35% binding) and Free Base (Insoluble)
Quantified Difference2-fold increase in binding efficiency over complex ergopeptines, with complete polar solubility
Conditions4:1 (v/v) methanol/water, 2.5 mg/mL DS-MIP, 28°C

Validates the protonated salt as a highly efficient template for developing aqueous-compatible analytical sensors and separation matrices.

α1-Adrenoceptor vs. clavines
Head-to-head
Agroclavine pKB within clavine series range 5.34–7.09 (rat aorta). Comparable magnitude to its 5-HT2A activity; no clean selectivity across series.
Dual-target modulation context for vascular contractility models.
Costaclavine pKB 5.34±0.05 is the lowest affinity extreme. Specific agroclavine value not detailed in abstract; data to verify.

Baseline Receptor Affinity for Ergoline Scaffold Profiling

Agroclavine provides a critical baseline for evaluating the pharmacological impact of ergoline side-chain modifications. In receptor binding assays, agroclavine demonstrates high affinity for the 5-HT1D receptor (pKi > 8.0) and moderate micromolar affinity for D2-like dopamine receptors, distinguishing it from highly optimized derivatives like LSD or pergolide which exhibit sub-nanomolar affinities across a broader receptor panel [1]. This specific, moderate binding profile allows researchers to isolate the baseline activity of the unmodified tetracyclic core.

Evidence Dimension5-HT1D receptor binding affinity (pKi)
Target Compound DatapKi > 8.0
Comparator Or BaselineLSD / LSA (pKi > 7.0 but with broader off-target sub-nanomolar binding)
Quantified DifferenceMaintains high 5-HT1D affinity while lacking the extreme potency and hallucinogenic promiscuity of complex lysergamides
ConditionsIn vitro radioligand displacement assays

Provides a non-regulated, structurally rigid control for structure-activity relationship (SAR) studies in neuropharmacological drug discovery.

D2 dopamine binding
Supporting evidence
pKi = 6.05 (Ki ≈ 891 nM) at human DRD2 (ChEMBL 20). Ligand efficiency 0.47.
Moderate affinity benchmark for dopaminergic pathway studies; D1 agonism also reported.
Single-compound data; no intra-class comparator. Verify D1/D2 functional coupling in chosen assay.
NK cell modulation
Supporting evidence
0.5 or 0.05 mg/kg i.p. enhanced NK activity in non-stressed Wistar-Kyoto rats. Same 0.5 mg/kg dose suppressed NK activity and elevated CKMB/ALT under restraint stress.
Context-dependent immunomodulation model; supports stress-immunity interaction research.
Quantitative NK activity values not provided. Bidirectional effect requires host-stress status documentation.
Ames mutagenicity
Head-to-head
Agroclavine: bacteriotoxic but non-mutagenic in direct Ames test; mutagenic only with S9 metabolic activation. Festuclavine/17-bromofestuclavine: direct mutagens enhanced by S9.
Genotoxicity profiling context: S9-dependent vs. direct mutagenicity differentiates clavine scaffolds.
S. typhimurium TA98,100,102,1537; S9 from Aroclor 1254-treated rat liver. Qualitative difference only.
Antimicrobial MIC
Head-to-head
Agroclavine active against 1–4 bacteria; 1-methyl-agroclavine MIC 200 µg/mL (P. vulgaris). Comparators: 6-allyl-6-norfestuclavine MIC 30 µg/mL (S. aureus), 1-propyl-6-norfestuclavine MIC 60 µg/mL (E. coli).
Antimicrobial screening context: parent scaffold shows measurable activity; optimized derivatives achieve 3–6× lower MIC.
Broth microdilution/agar dilution; four human pathogens and C. albicans. Supports SAR-driven lead optimization.

Precursor for Engineered Ergot Alkaloid Biosynthesis

Because agroclavine(1+) is the direct, soluble substrate for clavine oxidases (e.g., CloA), it is the optimal starting material for synthetic biology workflows aiming to produce elymoclavine, paspalic acid, or lysergic acid in heterologous hosts like Aspergillus fumigatus or Saccharomyces cerevisiae. Its use bypasses upstream chanoclavine synthesis bottlenecks [1].

Template for Molecularly Imprinted Polymers (MIPs)

The high solubility of protonated agroclavine in polar solvent mixtures (e.g., methanol/water) makes it an ideal template molecule for synthesizing DS-MIPs. These polymers are used to create robust, reusable solid-phase extraction columns or electrochemical sensors for detecting dopaminergic and serotonergic compounds in biological fluids[2].

Baseline Scaffold in Neuropharmacological SAR Studies

Due to its moderate, selective binding profile (pKi > 8 for 5-HT1D) and lack of the complex amide side chains found in ergopeptines, agroclavine(1+) is procured as a baseline structural control. Medicinal chemists use it to benchmark the effects of novel synthetic additions to the ergoline D-ring when developing new antiparkinsonian or antimigraine therapeutics[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Cancer cell-model studies
Resistance-bypass mechanism context
MDR1-, oncogene-independent cytotoxicity profiling in NCI or drug-resistant panels
Clavine SAR & medicinal chemistry
Parent scaffold with defined N1/N6 modification impact
Antimicrobial and cytostatic benchmark values for lead optimization
Stress-immunity interaction research
Context-dependent NK cell modulation
NK activity enhancement vs. suppression under defined stress conditions
Dual serotonergic/adrenergic neuropharmacology
Low-selectivity 5-HT2A/α1-adrenoceptor reference
Receptor engagement parameters in isolated tissue assays for dual-pathway studies

XLogP3

2.6

Wikipedia

Agroclavine(1+)

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